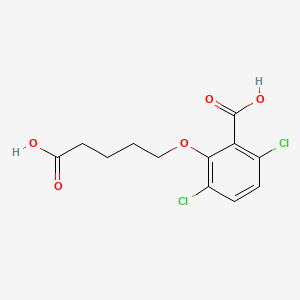
Dicamba-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicamba-butyric acid is a synthetic compound that combines the properties of dicamba (3,6-dichloro-2-methoxybenzoic acid) and butyric acid Dicamba is a well-known herbicide used to control broadleaf weeds, while butyric acid is a short-chain fatty acid with various industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicamba-butyric acid typically involves the esterification of dicamba with butyric acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Dicamba-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring of dicamba can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Dicamba-butyric acid has several scientific research applications, including:
Agriculture: As a herbicide, this compound can be used to control resistant weed species, improving crop yields and reducing the need for multiple herbicide applications.
Chemistry: The compound serves as a model system for studying esterification reactions and the behavior of substituted aromatic compounds.
Biology: Research on this compound’s effects on plant growth and development can provide insights into plant hormone regulation and herbicide resistance mechanisms.
Medicine: While not directly used in medicine, the study of this compound’s interactions with biological systems can inform the development of new pharmaceuticals and agrochemicals.
作用機序
Dicamba-butyric acid exerts its effects primarily through its dicamba component, which acts as an auxin herbicide. Auxins are plant hormones that regulate growth and development. Dicamba mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing plant death. The butyric acid component may enhance the compound’s absorption and distribution within the plant.
類似化合物との比較
Dicamba-butyric acid can be compared to other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used auxin herbicide with similar mechanisms of action.
Indole-3-butyric acid (IBA): A synthetic auxin used to promote root growth in plant cuttings.
Phenylacetic acid (PAA): A naturally occurring auxin with applications in plant growth regulation.
Uniqueness: this compound’s uniqueness lies in its combination of dicamba’s herbicidal properties with butyric acid’s potential to enhance absorption and distribution. This combination may result in improved efficacy and reduced application rates compared to dicamba alone.
特性
分子式 |
C12H12Cl2O5 |
|---|---|
分子量 |
307.12 g/mol |
IUPAC名 |
2-(4-carboxybutoxy)-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C12H12Cl2O5/c13-7-4-5-8(14)11(10(7)12(17)18)19-6-2-1-3-9(15)16/h4-5H,1-3,6H2,(H,15,16)(H,17,18) |
InChIキー |
YLWLBXVMYGMCCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)OCCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
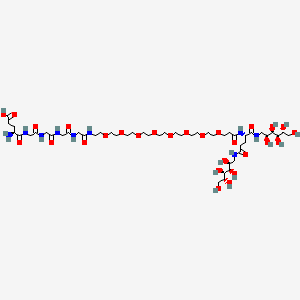

![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
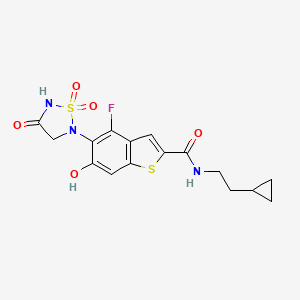


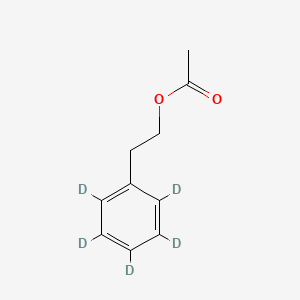
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
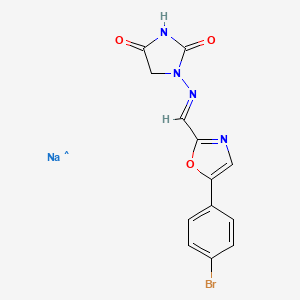
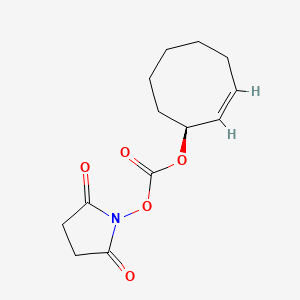
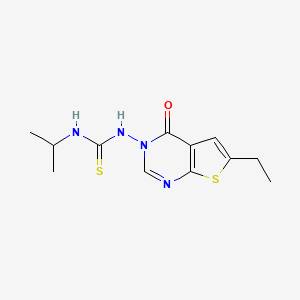
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
